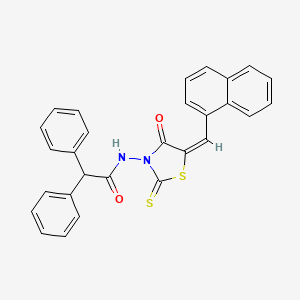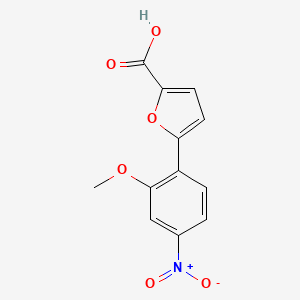
5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-furan-2-carboxylic acids, including “5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid”, have emerged as a promising class of antimycobacterial agents . They have the ability to interfere with iron homeostasis , which is crucial for the survival and proliferation of mycobacterial species .
Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using techniques such as 1H NMR, 13C NMR, HRMS, and SC-XRD . For instance, the conformation of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was found to be stabilized by a non-traditional intramolecular CH-F bond .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, such as “5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid”, have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents due to their remarkable therapeutic efficacy .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Tubercular Agents
5-Phenyl-furan-2-carboxylic acids have emerged as innovative potential therapeutics, targeting iron acquisition in mycobacterial species . This compound could be used in the development of novel therapeutic options to face the impending threat of Tuberculosis (TB) .
Drug Discovery
This compound is a versatile chemical compound used in scientific research. It exhibits intriguing properties and finds applications in various fields including drug discovery.
Materials Science
In addition to its applications in medicinal chemistry, “5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid” also finds use in the field of materials science. Its unique properties make it a valuable compound in the development of new materials.
Organic Synthesis
This compound is also used in organic synthesis. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid is currently unknown. Similar compounds have been known to interfere with iron homeostasis . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of infections in the host .
Mode of Action
For instance, similar compounds are synthesized via the Knoevenagel condensation reaction, which involves the formation of a carbon-carbon double bond between the aldehyde and carboxylic acid groups.
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in mycobacterium tuberculosis .
Result of Action
Similar compounds have shown potential as antimycobacterial agents , suggesting that this compound may also have antimicrobial properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(2-Methoxy-4-nitrophenyl)furan-2-carboxylic acid. For instance, the compound is likely sensitive to light and can degrade upon exposure
Eigenschaften
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-18-11-6-7(13(16)17)2-3-8(11)9-4-5-10(19-9)12(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEKDWHVHPVEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


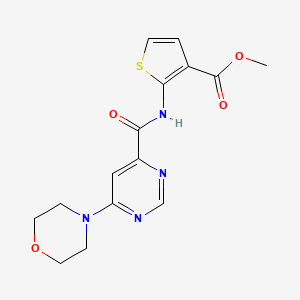
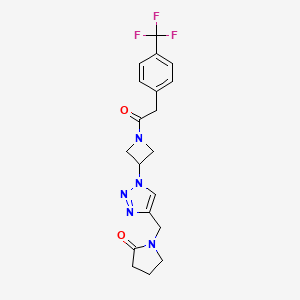
![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)
![N-(2-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2912908.png)
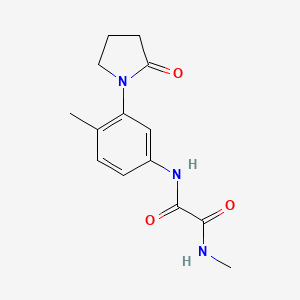
![7-Amino-2-methyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;dihydrochloride](/img/structure/B2912911.png)


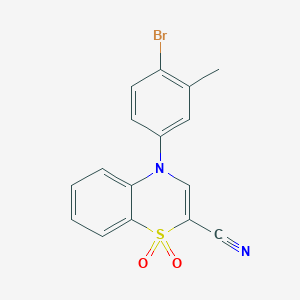
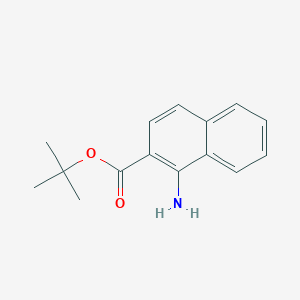
![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)
![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)
